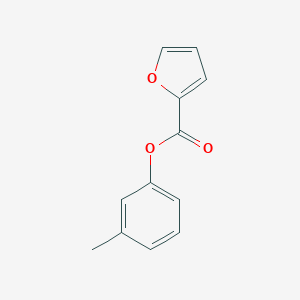

3-methylphenyl 2-furoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-methylphenyl 2-furoate is an organic compound with the molecular formula C₁₂H₁₀O₃. It consists of a furan ring attached to a carboxylic acid esterified with a 3-methylphenyl group. This compound is part of the furan family, which is known for its diverse applications in various fields, including chemistry, biology, and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-furoic acid, 3-methylphenyl ester typically involves the esterification of 2-furoic acid with 3-methylphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods: In an industrial setting, the production of 2-furoic acid, 3-methylphenyl ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also being explored to make the process more sustainable .

Análisis De Reacciones Químicas

Hydrolysis

-

Acidic Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, enabling water to attack the carbonyl carbon. The tetrahedral intermediate collapses to release 2-furoic acid and 3-methylphenol.

-

Basic Hydrolysis (Saponification) : Hydroxide ion deprotonates the ester, forming a carboxylate anion and 3-methylphenol.

Transesterification

In methanol or ethanol, 3-methylphenyl 2-furoate undergoes alcohol exchange catalyzed by acids or bases. For example:

C11H10O3+ROHH+R O CO C4H3O+3 methylphenol

This reaction is critical for modifying ester side chains in polymer synthesis.

Electrophilic Aromatic Substitution

The furan ring’s electron-rich nature enables Friedel-Crafts alkylation/acylation at the α-position. For example, reaction with acetyl chloride/AlCl₃ yields 5-acetyl derivatives.

Diels-Alder Reactions

As a dienophile, the furan ring can participate in [4+2] cycloadditions with conjugated dienes (e.g., 1,3-butadiene), forming bicyclic adducts. This is exploited in synthesizing complex natural product scaffolds .

Catalytic Transformations

Homogeneous palladium catalysts promote oxidative coupling of methyl 2-furoate analogs to form bifuran dicarboxylates . While not directly studied for this compound, similar pathways are plausible:

2C11H10O3Pd O2C22H18O6+H2O

This reaction proceeds via a bimetallic mechanism involving Pd⁰/PdII intermediates .

Stability and Side Reactions

-

Decarboxylation : At elevated temperatures (>150°C), loss of CO₂ may occur, yielding furan derivatives.

-

Ring-Opening : Strong acids or bases can rupture the furan ring, producing diketones or unsaturated acids .

Research Gaps and Recommendations

-

Kinetic Studies : Quantitative data on reaction rates and activation energies are lacking.

-

Catalytic Asymmetric Reactions : Chiral catalysis for enantioselective transformations remains unexplored.

-

Polymer Applications : Potential as a monomer in biodegradable polyesters warrants investigation.

Experimental validation using techniques like GC-MS and NMR is essential to confirm these proposed pathways .

Aplicaciones Científicas De Investigación

3-methylphenyl 2-furoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antioxidant activities.

Mecanismo De Acción

The mechanism of action of 2-furoic acid, 3-methylphenyl ester involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparación Con Compuestos Similares

2-Furoic acid: A precursor to many furan derivatives, known for its antimicrobial properties.

2-Furfylacrylic acid: Exhibits potent antineoplastic activity.

Vinyl ester of 2-furoic acid: Known for its antineoplastic activity.

Comparison: 3-methylphenyl 2-furoate stands out due to its unique combination of a furan ring and a 3-methylphenyl ester group, which imparts distinct chemical and biological properties. Compared to its analogs, it offers a broader range of applications, particularly in the fields of medicinal chemistry and industrial production .

Propiedades

Número CAS |

17357-59-4 |

|---|---|

Fórmula molecular |

C12H10O3 |

Peso molecular |

202.21 g/mol |

Nombre IUPAC |

(3-methylphenyl) furan-2-carboxylate |

InChI |

InChI=1S/C12H10O3/c1-9-4-2-5-10(8-9)15-12(13)11-6-3-7-14-11/h2-8H,1H3 |

Clave InChI |

WUQNWQWNFJZXEH-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)OC(=O)C2=CC=CO2 |

SMILES canónico |

CC1=CC(=CC=C1)OC(=O)C2=CC=CO2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.